molecular formula C7H14O2 B12308762 Heptanoic-2,2,3,3-d4 Acid

Heptanoic-2,2,3,3-d4 Acid

Cat. No.: B12308762
M. Wt: 134.21 g/mol
InChI Key: MNWFXJYAOYHMED-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanoic-2,2,3,3-d4 Acid, also known as 2,2,3,3-tetradeuterioheptanoic acid, is a deuterated form of heptanoic acid. This compound is characterized by the replacement of four hydrogen atoms with deuterium, a stable isotope of hydrogen. It is commonly used in scientific research due to its unique properties, particularly in studies involving metabolic pathways and reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanoic-2,2,3,3-d4 Acid can be synthesized through the deuteration of heptanoic acid. The process involves the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method is the catalytic hydrogenation of heptanoic acid in the presence of deuterium gas. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure efficient hydrogen-deuterium exchange. The final product is purified through distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Heptanoic-2,2,3,3-d4 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Heptanoic-2,2,3,3-d4 Acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of Heptanoic-2,2,3,3-d4 Acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in elucidating the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Heptanoic-2,2,3,3-d4 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some related compounds include:

Properties

Molecular Formula

C7H14O2

Molecular Weight

134.21 g/mol

IUPAC Name

2,2,3,3-tetradeuterioheptanoic acid

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i5D2,6D2

InChI Key

MNWFXJYAOYHMED-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(CCCC)C([2H])([2H])C(=O)O

Canonical SMILES

CCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.